molecular formula C21H26N2O4 B1664517 10-Hydroxyyohimbine CAS No. 41928-02-3

10-Hydroxyyohimbine

Cat. No. B1664517
CAS RN: 41928-02-3
M. Wt: 370.4 g/mol
InChI Key: XKJJSWXADRRQKQ-UHFFFAOYSA-N
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Description

10-Hydroxyyohimbine is a biochemical.

Scientific Research Applications

Preparation and Characterization

  • Hydroxylation in Superacidic Media : 10-Hydroxyyohimbine and its counterpart, 11-hydroxyyohimbine, are prepared through hydroxylation in superacidic conditions, offering a method for producing human metabolites of yohimbine (Duflos et al., 2001).

Drug Delivery and Anticancer Applications

  • Nanocrystal Preparation for Anticancer Drugs : 10-Hydroxyyohimbine can be used to develop nanocrystals for drug delivery, enhancing its anticancer efficacy and drug accumulation in tumors (Yang et al., 2016).
  • Enhancing Fear Extinction in Clinical Applications : Yohimbine hydrochloride, a related compound, shows potential in enhancing fear extinction in phobic participants, indicating its use in cognitive enhancers for clinical applications (Powers et al., 2009).

Chemical Synthesis and Molecular Interaction

  • Synthesis of Substituted Yohimbine : The synthesis of novel 7β-substituted yohimbine and related compounds demonstrates the chemical manipulation and potential pharmaceutical applications of 10-Hydroxyyohimbine (Yoshino et al., 2008).

Fungal Production and Pharmacology

  • Endophytic Fungal Production : Certain fungal strains can produce 10-Hydroxyyohimbine, indicating its potential for sustainable pharmacological production (Shweta et al., 2010).
  • Electrochemical Sensing Platform : It's used in developing sensitive electrochemical sensing platforms, suggesting its role in biomedical diagnostics and drug monitoring (Ye et al., 2018).

Microbial Bioconversion

  • Microbial Bioconversion Studies : Research into the microbial metabolism of yohimbine has revealed the production of related compounds like 10-Hydroxyyohimbine, underscoring its biotechnological potential (Sary & Orabi, 2012).

Macromolecule Conjugation for Antitumor Use

  • Macromolecule Conjugation for Antitumor Effectiveness : Studies on hydroxyethyl starch-10-hydroxy camptothecin conjugates indicate enhanced antitumor efficacy, showcasing its applicability in cancer treatment (Li et al., 2016).

Neuropharmacology

  • Impact on Motor Activity and Neurotransmitter Turnover : Yohimbine, a related compound, affects motor activity and neurotransmitter dynamics, suggesting a role in neurological studies and treatments (Andén et al., 2005).

Chemically Stable Nanosuspensions

  • Development of Chemically Stable Nanosuspensions : Research into creating nanosuspensions of 10-Hydroxyyohimbine enhances its stability and application in medical formulations (Pu et al., 2009).

Therapeutic Monitoring and Pharmacokinetics

  • Salivary Monohydroxycarbamazepine Monitoring : Investigating the use of salivary concentrations for therapeutic monitoring of related compounds, demonstrating its potential in clinical drug monitoring (Miles et al., 2004).

Liposome Complexes for Cancer Treatment

  • Pharmacokinetics of Liposome Complexes : The pharmacokinetic study of 10-Hydroxycamptothecin-tetrandrine liposome complexes highlights its improved bioavailability and potential in cancer therapy (Shuang et al., 2019).

properties

CAS RN

41928-02-3

Product Name

10-Hydroxyyohimbine

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (1S,15R,18S,19R,20S)-7,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-27-21(26)19-14-9-17-20-13(15-8-12(24)3-4-16(15)22-20)6-7-23(17)10-11(14)2-5-18(19)25/h3-4,8,11,14,17-19,22,24-25H,2,5-7,9-10H2,1H3/t11-,14-,17-,18-,19+/m0/s1

InChI Key

XKJJSWXADRRQKQ-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=C(N4)C=CC(=C5)O)O

SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=CC(=C5)O)O

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=CC(=C5)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10-Hydroxyyohimbine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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